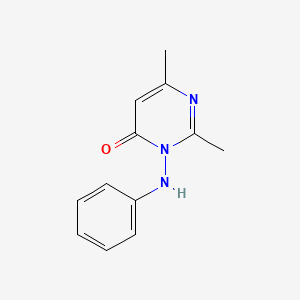

3-Anilino-2,6-dimethylpyrimidin-4(3H)-one

Description

Structure

3D Structure

Properties

CAS No. |

89544-94-5 |

|---|---|

Molecular Formula |

C12H13N3O |

Molecular Weight |

215.25 g/mol |

IUPAC Name |

3-anilino-2,6-dimethylpyrimidin-4-one |

InChI |

InChI=1S/C12H13N3O/c1-9-8-12(16)15(10(2)13-9)14-11-6-4-3-5-7-11/h3-8,14H,1-2H3 |

InChI Key |

JGAGHIMGOJTFBN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)N(C(=N1)C)NC2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Anilino 2,6 Dimethylpyrimidin 4 3h One and Its Derivatives

Strategic Approaches to Pyrimidinone Core Synthesis

The construction of the foundational pyrimidinone ring is achieved through several strategic synthetic routes. These methods primarily involve the formation of the heterocyclic core by combining acyclic precursors or by modifying existing heterocyclic systems.

The most fundamental and widely utilized method for constructing the pyrimidine (B1678525) ring involves the condensation of a three-carbon bifunctional fragment with a compound containing an N-C-N unit, such as urea (B33335), thiourea (B124793), or amidines. This approach is a cornerstone of pyrimidine synthesis.

In a typical reaction, a 1,3-dicarbonyl compound or its equivalent reacts with an amidine derivative. For the synthesis of a 2,6-dimethylpyrimidin-4(3H)-one core, acetylacetone (B45752) would serve as the three-carbon component. The reaction proceeds through the initial formation of an enamine intermediate by the condensation of one of the carbonyl groups with the amidine, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrimidinone ring. This type of cyclocondensation is versatile and can be catalyzed by either acids or bases. The selection of appropriately substituted precursors allows for the introduction of desired functional groups onto the pyrimidine core.

An alternative and powerful strategy for synthesizing substituted pyrimidinones (B12756618) involves the use of pre-formed, halogenated pyrimidine rings. Halogens, particularly chlorine, at the C2, C4, or C6 positions of the pyrimidine ring are susceptible to displacement by nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. nih.govquimicaorganica.org This method is especially useful for introducing diverse substituents onto the pyrimidine scaffold. thieme.de

The SNAr mechanism is facilitated by the electron-withdrawing nature of the ring nitrogen atoms, which stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. libretexts.orgwikipedia.org The reactivity of halopyrimidines is significantly enhanced by the presence of additional electron-withdrawing groups on the ring. libretexts.org

A direct and efficient route to 2-anilinopyrimidine derivatives involves the aromatic nucleophilic substitution of 2-chloro-4,6-dimethylpyrimidine (B132427) with various substituted anilines. rsc.org This reaction is often performed under microwave irradiation, which significantly reduces reaction times compared to conventional heating methods. rsc.orgsci-hub.se

In a representative procedure, 2-chloro-4,6-dimethylpyrimidine is heated with a substituted aniline (B41778) in a solvent such as ethanol (B145695). rsc.org The reaction proceeds via an addition-elimination pathway, where the aniline nitrogen attacks the C2 position of the pyrimidine ring, leading to the formation of a Meisenheimer complex, followed by the elimination of a chloride ion to yield the final 2-anilinopyrimidine product. rsc.org This method's efficacy has been demonstrated in the synthesis of a series of novel 2-anilinopyrimidines. rsc.org

The following table summarizes the synthesis of various 2-anilinopyrimidine derivatives from 2-chloro-4,6-dimethylpyrimidine and substituted anilines under microwave conditions.

| Entry | Aniline Derivative | Product | Yield (%) |

| 1 | 3,4,5-Trimethoxyaniline | 4,6-Dimethyl-N-(3,4,5-trimethoxyphenyl)-2-pyrimidinamine | 90 |

| 2 | 4-Methoxyaniline | N-(4-methoxyphenyl)-4,6-dimethyl-2-pyrimidinamine | 85 |

| 3 | 3,4-Dichloroaniline | N-(3,4-dichlorophenyl)-4,6-dimethyl-2-pyrimidinamine | 82 |

| 4 | 4-Fluoroaniline | N-(4-fluorophenyl)-4,6-dimethyl-2-pyrimidinamine | 78 |

| 5 | Aniline | N-phenyl-4,6-dimethyl-2-pyrimidinamine | 75 |

Data compiled from studies on microwave-assisted synthesis. rsc.org

The efficiency and outcome of the SNAr reaction on halogenated pyrimidines are significantly influenced by the electronic properties of substituents on both the pyrimidine ring and the attacking nucleophile. rsc.orgcsu.edu.au

Electron-withdrawing groups (EWGs) located at the ortho or para positions relative to the leaving group on the aromatic ring activate the substrate towards nucleophilic attack. wikipedia.orglibretexts.org These groups help to stabilize the negative charge of the intermediate Meisenheimer complex through resonance, thereby lowering the activation energy of the reaction. libretexts.org Conversely, electron-donating groups (EDGs) on the pyrimidine ring would deactivate it.

For the nucleophile (e.g., a substituted aniline), the presence of EDGs (like methoxy (B1213986) or alkyl groups) increases its nucleophilicity, generally leading to faster reaction rates. In contrast, EWGs (like nitro or chloro groups) on the aniline decrease its nucleophilicity, which can slow down the reaction or require more forcing conditions. rsc.org The interplay between these electronic effects is crucial for optimizing reaction conditions and predicting product yields. csu.edu.au

| Ring Substituent | Effect on Reaction Rate | Rationale |

| On Pyrimidine (EWG) | Increases | Stabilizes the negative charge in the Meisenheimer intermediate. libretexts.org |

| On Pyrimidine (EDG) | Decreases | Destabilizes the intermediate complex. |

| On Aniline (EDG) | Increases | Enhances the nucleophilicity of the attacking amine. |

| On Aniline (EWG) | Decreases | Reduces the nucleophilicity of the attacking amine. rsc.org |

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials, have emerged as powerful tools for synthesizing complex heterocyclic structures like pyrimidinones. researchgate.netrsc.orgrsc.org MCRs are highly valued for their operational simplicity, atom economy, and ability to rapidly generate molecular diversity. atmiyauni.ac.in

The Biginelli reaction is a classic MCR for synthesizing dihydropyrimidinones, which can be subsequently oxidized to pyrimidinones. banglajol.info This reaction typically involves the one-pot condensation of an aldehyde, a β-ketoester, and urea or thiourea under acidic catalysis. banglajol.info More contemporary MCRs for pyrimidinone synthesis may involve the reaction of aldehydes, amidine systems, and active methylene (B1212753) compounds like malononitrile (B47326) or ethyl cyanoacetate, often facilitated by a catalyst. researchgate.net These reactions proceed through a sequence of condensation, Michael addition, and cyclization steps to build the heterocyclic core. researchgate.net

Numerous one-pot procedures have been developed for pyrimidinone derivatives. For example, a convenient one-pot, two-stage synthesis of 4-pyrimidone-2-thioethers involves the sequential base- and acid-mediated condensation of S-alkylisothioureas with β-ketoesters. nih.gov Another approach is the three-component reaction of an aldehyde, an amidine, and ethyl cyanoacetate, which can be catalyzed by heterogeneous catalysts like magnesium oxide (MgO), leading to high conversions and short reaction times. researchgate.net These protocols exemplify the trend towards more environmentally benign and efficient synthetic methodologies in modern organic chemistry. atmiyauni.ac.inmdpi.com

Multi-Component Reactions (MCRs) for Pyrimidinone Construction

Cascade Reaction Sequences

Cascade reactions, also known as domino or tandem reactions, have emerged as a powerful tool in organic synthesis, allowing for the construction of complex molecules from simple starting materials in a single operation. This approach is characterized by high atom economy and efficiency, as multiple bond-forming events occur sequentially without the need for isolating intermediates. rsc.orgnih.gov

In the context of pyrimidine synthesis, cascade reactions offer an elegant pathway to highly functionalized derivatives. For instance, a novel protocol for constructing highly functionalized bipyrimidine derivatives has been developed from 3-formyl-chromones, ethyl 2-(pyridine-2-yl)acetate derivatives, and amidine hydrochlorides through a complex multi-component cascade reaction. rsc.org This process involves the formation of five new bonds and the cleavage of one bond in a one-pot reaction, showcasing the transformative power of cascade sequences. rsc.org While this specific example leads to bipyrimidine systems, the underlying principles can be adapted for the synthesis of 3-anilinopyrimidinone derivatives by carefully selecting the appropriate starting materials that would lead to the desired substitution pattern. The key advantage of such a strategy lies in its ability to rapidly generate molecular complexity, which is highly desirable for creating libraries of compounds for biological screening. rsc.org

Another example of a relevant cascade process is the metal-free annulation of isopropene derivatives, which has been used to selectively synthesize substituted pyridines and pyrimidines. nih.gov This method utilizes isopropene derivatives as a three-carbon synthon and an ammonium (B1175870) salt as the nitrogen source, demonstrating an efficient formation of intermolecular carbon-nitrogen and carbon-carbon bonds. nih.gov The adaptability of these cascade methodologies provides a conceptual framework for designing novel, efficient syntheses of 3-Anilino-2,6-dimethylpyrimidin-4(3H)-one and its analogs.

Green Chemistry Principles in Pyrimidinone Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pyrimidine derivatives to minimize environmental impact and enhance sustainability. rasayanjournal.co.in These approaches focus on aspects such as energy efficiency, the use of renewable and non-toxic solvents, and the application of catalytic methods to reduce waste and improve reaction efficiency. rasayanjournal.co.inpjoes.com

Microwave-Assisted Synthetic Protocols for Enhanced Efficiency

Microwave-assisted organic synthesis (MAOS) has become a valuable technique for accelerating chemical reactions, often leading to significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. rasayanjournal.co.inrsc.org The use of microwave irradiation in the synthesis of anilinopyrimidines has been shown to decrease reaction times from hours to minutes. rsc.org

A practical three-component method for the synthesis of pyrazolo[3,4-d]pyrimidin-4-ones has been developed using controlled microwave irradiation. rsc.orgnih.gov This one-pot synthesis utilizes easily accessible starting materials and offers advantages such as short reaction times and convenient, chromatography-free product isolation. rsc.orgnih.gov The synthesis of pyrazole-linked triazolo-pyrimidine hybrids has also been achieved using a Biginelli-type reaction under microwave irradiation in an ionic liquid, which proved to be highly efficient and recyclable. nih.gov These examples underscore the potential of microwave-assisted protocols to enhance the efficiency of synthesizing complex heterocyclic systems like 3-Anilino-2,6-dimethylpyrimidin-4(3H)-one.

| Reaction Type | Starting Materials | Conditions | Key Advantages |

| Aromatic Nucleophilic Substitution | 2-chloro-4,6-dimethylpyrimidine, Substituted anilines | Ethanol, 160°C, MW, 10 min | High yields, eco-friendly conditions, short reaction time. rsc.org |

| Three-Component Synthesis | Methyl 5-aminopyrazole-4-carboxylates, Trimethyl orthoformate, Primary amines | One-pot, MW irradiation | Short reaction time, pot- and step-economy, chromatography-free isolation. rsc.orgnih.gov |

| Biginelli-type Reaction | Not specified | Ionic liquid, MW irradiation | Highly efficient, recyclable ionic liquid. nih.gov |

Environmentally Benign Solvents and Reaction Media (e.g., Aqueous or Ethanol-Based Systems)

The choice of solvent is a critical aspect of green chemistry, with a focus on replacing hazardous organic solvents with environmentally benign alternatives. Water and ethanol are particularly attractive green solvents due to their low toxicity, availability, and minimal environmental impact. jmaterenvironsci.com

The synthesis of pyrano[2,3-d]pyrimidine derivatives has been successfully carried out in aqueous media. jmaterenvironsci.com For example, the use of diammonium hydrogen phosphate (B84403) (DAHP) in an aqueous medium has been reported for the synthesis of these compounds. jmaterenvironsci.com Similarly, a mixture of water and ethanol has been used as a solvent for the condensation of aromatic aldehydes, malononitrile, and barbituric acid, highlighting the versatility of aqueous systems. jmaterenvironsci.com The use of water as a solvent in a one-pot, three-component reaction for synthesizing pyrano[2,3-d]pyrimidinone derivatives catalyzed by a novel nanocatalyst has also been demonstrated, offering benefits such as short reaction times and excellent yields. jmaterenvironsci.com These methodologies showcase the feasibility and advantages of employing green solvents in the synthesis of pyrimidinone-based heterocycles.

Catalytic Strategies in Sustainable Pyrimidinone Synthesis

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency, selectivity, and lower energy consumption. rasayanjournal.co.in Both organocatalysis and nanocatalysis have been explored for the sustainable synthesis of pyrimidinones.

Organocatalysis, the use of small organic molecules as catalysts, offers a sustainable alternative to metal-based catalysts, avoiding issues of toxicity and environmental contamination. researchgate.net While specific applications in the synthesis of 3-Anilino-2,6-dimethylpyrimidin-4(3H)-one are still emerging, the principles of organocatalysis have been successfully applied to the synthesis of related pyrimidine structures. For instance, L-Proline-based organocatalysts have been investigated for the synthesis of pyrimido[4,5-d]pyrimidines, proceeding through hydrogen-bonding interactions. researchgate.net Such metal-free approaches are highly sought after for their environmental benefits and potential for asymmetric synthesis. preprints.org

Nanocatalysts have garnered significant attention due to their high surface area-to-volume ratio, which often translates to superior catalytic activity and efficiency compared to their bulk counterparts. materialsciencejournal.org They are also often recyclable, adding to the sustainability of the process.

Nano-Fe3O4–L-cysteine: A magnetic nanocatalyst, nano-Fe3O4–L-cysteine, has been effectively used for the synthesis of pyrimidine-triones through a three-component reaction under ultrasonic irradiation in ethanol. nanochemres.orgnanochemres.org This catalyst can be easily separated from the reaction mixture using an external magnet and reused multiple times without a significant loss of activity. nanochemres.org The methodology offers several advantages, including high yields, short reaction times, and low catalyst loading. nanochemres.orgdoaj.org

Nano ZnO: Zinc oxide nanoparticles (ZnO NPs) have been reported as efficient and green catalysts for the synthesis of various pyrimidine derivatives. bohrium.com For instance, ZnO nanopowders have been used for the one-pot, solvent-free synthesis of pyrano[2,3-d]pyrimidines. researchgate.net The catalytic activity of ZnO NPs has also been demonstrated in the Biginelli reaction for the one-pot synthesis of 3,4-dihydropyrimidine-2(1H)-one/thione derivatives, providing excellent yields in a short reaction time. materialsciencejournal.org Furthermore, a novel CuO/ZnO nanocatalyst has been employed for the eco-friendly synthesis of pyrano[2,3-d]pyrimidinone derivatives in water. researchgate.net

| Nanocatalyst | Synthetic Application | Reaction Conditions | Key Advantages |

| Nano-Fe3O4–L-cysteine | Synthesis of pyrimidine-triones | Ultrasonic irradiation, Ethanol | High yields, short reaction times, catalyst recyclability, low catalyst loading. nanochemres.orgnanochemres.orgdoaj.org |

| Nano ZnO | Synthesis of pyrano[2,3-d]pyrimidines | Solvent-free | Green, environmentally friendly catalyst. researchgate.net |

| Nano ZnO | Biginelli reaction for 3,4-dihydropyrimidine-2(1H)-one/thione derivatives | One-pot | Cost-effective, non-toxic, green catalyst, excellent yields. materialsciencejournal.org |

| CuO/ZnO | Synthesis of pyrano[2,3-d]pyrimidinone derivatives | Water | Eco-friendly, catalyst can be reused. researchgate.net |

Directed Derivatization and Functionalization Strategies

The structural framework of 3-anilino-2,6-dimethylpyrimidin-4(3H)-one serves as a versatile scaffold for extensive chemical modification. Directed derivatization and functionalization are key to modulating its physicochemical properties and biological activities. These strategies focus on two primary domains: the pyrimidine ring and the anilino moiety, as well as the construction of more complex fused heterocyclic systems.

Introduction of Varied Substituents on the Pyrimidine Ring

The pyrimidine core of the molecule offers several positions for the introduction of diverse substituents, enabling fine-tuning of its electronic and steric characteristics. A common strategy involves starting with halogenated pyrimidine building blocks, which act as versatile intermediates for subsequent modifications. The reactivity of these halogenated precursors allows for the introduction of various functional groups through nucleophilic substitution reactions.

Furthermore, the synthesis can be adapted to incorporate different groups at the 2, 5, and 6 positions of the pyrimidine ring. For instance, derivatives of 2-amino-4,6-dimethylpyrimidin-5-ol (B2365353) have been synthesized to explore the impact of substitution on biological targets like the fibroblast growth factor receptor 4 (FGFR4). nih.gov Research has shown that the addition of methyl groups at various positions on the pyrimidine ring can be detrimental to certain biological activities, highlighting the sensitivity of the scaffold to structural changes. nih.gov Another approach involves the use of 4,6-dimethylpyrimidine-2-thiol (B7761162) as a precursor to create a series of S-substituted derivatives, thereby introducing new functionalities at the 2-position. researchgate.net The aromaticity and electron-withdrawing nature of the pyrimidine ring make it a prime candidate for incorporation into larger π-conjugated systems, which can influence the material's electro-optic properties. researchgate.net

Functionalization of the Anilino Moiety for Structure-Activity Relationship (SAR) Studies

The anilino moiety is a critical component for derivatization, particularly for structure-activity relationship (SAR) studies. The synthesis of anilinopyrimidines often involves the aromatic nucleophilic substitution of a halogenated pyrimidine, such as 2-chloro-4,6-dimethylpyrimidine, with a variety of substituted anilines. rsc.org This method allows for the systematic introduction of different functional groups onto the phenyl ring of the anilino group.

The nature and position of the substituent on the aniline ring can have a significant impact on the reaction's efficiency and the final compound's properties. rsc.org By reacting 2-chloro-4,6-dimethylpyrimidine with a library of anilines bearing electron-donating or electron-withdrawing groups at the ortho, meta, or para positions, researchers can probe the specific interactions between the molecule and its biological target. This systematic functionalization is essential for mapping the SAR and identifying the key structural features required for desired activity. For example, microwave-assisted synthesis has been shown to be highly effective for this purpose, yielding a range of 2-anilinopyrimidine derivatives with high efficiency. rsc.org

Below is a table illustrating the synthesis of various N-phenyl-4,6-dimethylpyrimidin-2-amine derivatives, showcasing the yields obtained with different substituents on the aniline ring under microwave irradiation.

| Aniline Substituent | Product Name | Yield (%) |

| None | N-phenyl-4,6-dimethylpyrimidin-2-amine | 99% |

| 4-Fluoro | N-(4-fluorophenyl)-4,6-dimethylpyrimidin-2-amine | 94% |

| 3-Fluoro | N-(3-fluorophenyl)-4,6-dimethylpyrimidin-2-amine | 97% |

| 4-Chloro | N-(4-chlorophenyl)-4,6-dimethylpyrimidin-2-amine | 98% |

| 3-Chloro | N-(3-chlorophenyl)-4,6-dimethylpyrimidin-2-amine | 99% |

| 4-Methyl | N-(p-tolyl)-4,6-dimethylpyrimidin-2-amine | 99% |

| 3-Methyl | N-(m-tolyl)-4,6-dimethylpyrimidin-2-amine | 99% |

| 2-Methyl | N-(o-tolyl)-4,6-dimethylpyrimidin-2-amine | 94% |

This table is generated based on data from the synthesis of 2-anilinopyrimidines, which are structurally related to the subject compound, to illustrate the functionalization of the anilino moiety. rsc.org

Synthesis of Fused Heterocyclic Systems Incorporating the Pyrimidinone Unit

The pyrimidinone unit is a valuable building block for the synthesis of more complex, fused heterocyclic systems. These larger structures are created by constructing additional rings onto the pyrimidine core, often leading to novel compounds with unique properties.

Several synthetic strategies are employed to achieve this fusion:

Condensation Reactions: Pyrimidine-2-thiones, which are structurally related to pyrimidinones, can be condensed with reagents like benzaldehyde (B42025) and subsequently treated with hydroxylamine (B1172632) hydrochloride to form fused isoxazolo[5′,4′:4,5]thiazolo[3,2-a]pyrimidine systems. nih.gov

Michael Addition: The Michael addition reaction is another powerful tool. For example, chalcones derived from 4-thiazolidinones can react with thiourea to yield fused nih.govresearchgate.netthiazolo[4,5-d]pyrimidines. researchgate.net

Multi-Component Reactions: Efficient one-pot, three-component reactions have been developed for the synthesis of thiazole-pyrimidines, demonstrating a streamlined approach to building fused systems. mdpi.com

Cyclization of Diamines: A general method for creating fused triazole rings involves the cyclization of a heterocyclic diamine with a nitrite (B80452) source. nih.gov This approach can be adapted to pyrimidine precursors to generate triazolopyrimidines.

These methodologies allow for the creation of diverse polyheterocyclic compounds, where the pyrimidinone unit is integrated into a larger, rigid framework, opening avenues for new applications in medicinal and materials chemistry. nih.govresearchgate.net

Optimization of Synthetic Yields and Process Development

The efficient synthesis of 3-anilino-2,6-dimethylpyrimidin-4(3H)-one and its derivatives is crucial for both laboratory-scale research and potential larger-scale production. Process development focuses on optimizing reaction conditions to maximize yields, reduce reaction times, and simplify purification.

A significant advancement in this area is the use of microwave (MW) irradiation. The reaction between 2-chloro-4,6-dimethylpyrimidine and substituted anilines, a key step in synthesizing the anilinopyrimidine core, has been shown to be highly efficient under microwave conditions. rsc.org Compared to conventional heating methods that often require drastic conditions and long reaction times, microwave-assisted synthesis can be completed in minutes with significantly higher yields, typically ranging from 71% to 99%. rsc.org This method proceeds via an aromatic nucleophilic substitution mechanism, and the microwave irradiation effectively promotes the reaction. rsc.org

Advanced Spectroscopic and Structural Elucidation of 3 Anilino 2,6 Dimethylpyrimidin 4 3h One

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the precise structure of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

A ¹H NMR spectrum of 3-Anilino-2,6-dimethylpyrimidin-4(3H)-one would be expected to provide distinct signals corresponding to each unique proton environment in the molecule. The chemical shift (δ) of each signal, its integration, and its multiplicity (e.g., singlet, doublet, triplet) would offer critical insights into the electronic environment and connectivity of the protons.

Expected ¹H NMR Spectral Features:

Methyl Protons: Two singlets would be anticipated for the two methyl groups at the C2 and C6 positions of the pyrimidinone ring.

Anilino NH Proton: A singlet, the chemical shift of which could vary depending on the solvent and concentration, would be expected for the N-H proton of the anilino group.

Aromatic Protons: A set of multiplets in the aromatic region of the spectrum would correspond to the protons on the phenyl ring of the anilino moiety.

Pyrimidinone Ring Proton: A singlet would be expected for the proton at the C5 position of the pyrimidinone ring.

Table 1: Predicted ¹H NMR Data for 3-Anilino-2,6-dimethylpyrimidin-4(3H)-one (Note: This table is predictive and not based on published experimental data.)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Value not available | Singlet | 3H | C2-CH₃ |

| Value not available | Singlet | 3H | C6-CH₃ |

| Value not available | Singlet | 1H | C5-H |

| Value not available | Multiplet | 5H | Aromatic-H (Anilino) |

| Value not available | Singlet | 1H | N-H (Anilino) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum would complement the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. This would allow for the direct observation of the carbon skeleton.

Expected ¹³C NMR Spectral Features:

Carbonyl Carbon: A signal at a downfield chemical shift would be characteristic of the C4 carbonyl carbon in the pyrimidinone ring.

Aromatic Carbons: Several signals in the aromatic region would correspond to the carbon atoms of the anilino phenyl ring.

Pyrimidine (B1678525) Ring Carbons: Distinct signals would be expected for the C2, C5, and C6 carbons of the pyrimidinone ring.

Methyl Carbons: Two signals in the upfield region would correspond to the two methyl group carbons.

Table 2: Predicted ¹³C NMR Data for 3-Anilino-2,6-dimethylpyrimidin-4(3H)-one (Note: This table is predictive and not based on published experimental data.)

| Chemical Shift (δ, ppm) | Assignment |

| Value not available | C2-CH₃ |

| Value not available | C6-CH₃ |

| Value not available | C5 |

| Value not available | Aromatic-C (Anilino) |

| Value not available | C2 |

| Value not available | C6 |

| Value not available | C4 (C=O) |

Two-Dimensional NMR Techniques for Structural Confirmation (e.g., 2D NMR)

To definitively assign all proton and carbon signals and to confirm the connectivity of the molecule, various 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. These techniques would reveal correlations between protons, between protons and their directly attached carbons, and between protons and carbons separated by multiple bonds, respectively. Regrettably, no published 2D NMR data for 3-Anilino-2,6-dimethylpyrimidin-4(3H)-one could be located.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds.

Expected IR Spectral Features:

N-H Stretch: A characteristic absorption band would be expected for the N-H stretching vibration of the anilino group.

C=O Stretch: A strong absorption band would be anticipated for the carbonyl (C=O) group of the pyrimidinone ring.

C=C and C=N Stretches: Absorption bands corresponding to the stretching vibrations of the C=C bonds in the aromatic ring and the C=N bonds in the pyrimidinone ring would be present.

C-H Stretches: Absorption bands for the stretching vibrations of aromatic and aliphatic C-H bonds would also be observed.

Table 3: Predicted IR Absorption Bands for 3-Anilino-2,6-dimethylpyrimidin-4(3H)-one (Note: This table is predictive and not based on published experimental data.)

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| Value not available | N-H Stretch (Anilino) |

| Value not available | C-H Stretch (Aromatic) |

| Value not available | C-H Stretch (Aliphatic) |

| Value not available | C=O Stretch (Amide) |

| Value not available | C=C and C=N Stretches |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides information about the structure through the analysis of fragmentation patterns.

Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS)

ESI-HRMS would be the method of choice for obtaining a precise mass measurement of the molecular ion of 3-Anilino-2,6-dimethylpyrimidin-4(3H)-one. This would allow for the unambiguous determination of its elemental formula. The fragmentation pattern observed in the mass spectrum would further help to confirm the proposed structure. Despite a thorough search, no ESI-HRMS data for this specific compound has been reported.

Table 4: Predicted ESI-HRMS Data for 3-Anilino-2,6-dimethylpyrimidin-4(3H)-one (Note: This table is predictive and not based on published experimental data.)

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | Value not available | Value not available |

| [M+Na]⁺ | Value not available | Value not available |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify components of a mixture. For a pure sample of 3-Anilino-2,6-dimethylpyrimidin-4(3H)-one, GC would determine its retention time, a characteristic property under specific chromatographic conditions, which indicates its volatility and interaction with the column's stationary phase.

The mass spectrometer would then bombard the eluted compound with electrons, causing it to ionize and fragment. The resulting mass spectrum would display the molecular ion peak (M+), corresponding to the intact molecule's mass, and a series of fragment ion peaks. The fragmentation pattern is a unique fingerprint of the molecule's structure. Analysis of these fragments—such as potential cleavages of the anilino group, loss of methyl groups, or rupture of the pyrimidinone ring—would allow for the confirmation of its chemical structure. Without experimental data, a specific fragmentation pathway cannot be detailed.

X-ray Crystallography for Solid-State Structural Determination

Single Crystal X-ray Diffraction Analysis

To perform Single Crystal X-ray Diffraction, a suitable single crystal of 3-Anilino-2,6-dimethylpyrimidin-4(3H)-one would be required. This technique provides precise information about the solid-state structure of a molecule. The analysis would yield detailed crystallographic data, including the crystal system, space group, and unit cell dimensions (a, b, c, α, β, γ). It would also determine the precise three-dimensional coordinates of each atom in the molecule, allowing for the unambiguous confirmation of its constitution and tautomeric form.

A data table generated from this analysis would typically include:

| Parameter | Value |

| Chemical Formula | C₁₂H₁₃N₃O |

| Formula Weight | Data not available |

| Crystal System | Data not available |

| Space Group | Data not available |

| a, b, c (Å) | Data not available |

| α, β, γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z (molecules per unit cell) | Data not available |

| Density (calculated) | Data not available |

| R-factor | Data not available |

No published crystallographic data for this specific compound could be found.

Elucidation of Molecular Conformation and Intermolecular Interactions

Furthermore, the crystal packing could be analyzed to identify intermolecular interactions that stabilize the crystal lattice. These non-covalent interactions are crucial for understanding the compound's solid-state properties. Potential interactions for this molecule would include:

Hydrogen Bonding: The N-H group of the anilino moiety and the C=O group of the pyrimidinone are potential hydrogen bond donors and acceptors, respectively. The analysis would reveal if these groups participate in forming chains or networks within the crystal.

π-π Stacking: The presence of two aromatic rings (the phenyl and pyrimidinone rings) suggests the possibility of π-π stacking interactions, where the rings align face-to-face or offset, contributing to crystal stability.

Without the crystal structure, a definitive description of these features is not possible.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound. The resulting spectrum is a plot of absorbance versus wavelength and is used to identify the electronic transitions within a molecule. For 3-Anilino-2,6-dimethylpyrimidin-4(3H)-one, the spectrum would be expected to show characteristic absorption bands (λmax) corresponding to π→π* and n→π* transitions associated with the conjugated π-system of the pyrimidinone ring and the anilino substituent. The position and intensity of these bands are sensitive to the solvent used. A typical data table would look as follows:

| Solvent | λmax (nm) | Molar Absorptivity (ε) |

| Data not available | Data not available | Data not available |

No published UV-Vis spectral data for this compound could be located.

Elemental Analysis (CHNS) for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. The experimentally determined percentages are compared to the theoretical percentages calculated from the molecular formula (C₁₂H₁₃N₃O). A close match between the experimental and calculated values provides strong evidence for the compound's elemental composition and purity.

The theoretical composition for 3-Anilino-2,6-dimethylpyrimidin-4(3H)-one (C₁₂H₁₃N₃O) is:

Carbon (C): 66.96%

Hydrogen (H): 6.09%

Nitrogen (N): 19.52%

Oxygen (O): 7.43%

An experimental results table would be structured as:

| Element | Theoretical % | Experimental % |

| Carbon | 66.96 | Data not available |

| Hydrogen | 6.09 | Data not available |

| Nitrogen | 19.52 | Data not available |

No published elemental analysis data for this compound could be found.

Computational and Theoretical Investigations of 3 Anilino 2,6 Dimethylpyrimidin 4 3h One

Molecular Docking Simulations

Investigation of Molecular Recognition and Binding Modes with Protein Systems:No molecular docking studies detailing the interaction of 3-Anilino-2,6-dimethylpyrimidin-4(3H)-one with any specific protein targets, including binding energies and interaction modes, have been published.

Without these foundational data, a scientifically accurate article adhering to the strict constraints of the provided outline cannot be generated.

Computational Assessment of Interactions with Biomolecular Targets (e.g., DNA)

While direct computational studies on the interaction of 3-Anilino-2,6-dimethylpyrimidin-4(3H)-one with DNA are not extensively documented in publicly available literature, insights can be drawn from computational analyses of structurally related pyrimidine (B1678525) derivatives and their interactions with DNA-binding proteins.

Computational modeling has been employed to investigate how compounds with a pyrimidine core might interact with proteins that bind to DNA. For instance, studies on pyrimidinetrione derivatives as inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3) have utilized 3D-QSAR and molecular docking to suggest a binding site at the DNA-binding interface of STAT3, rather than the more commonly targeted SH2 domain. researchgate.net This suggests that the pyrimidinone scaffold can be directed to interact with the regions of proteins responsible for DNA recognition.

Such computational assessments typically involve molecular docking simulations to predict the binding pose and affinity of the ligand within the DNA-binding domain of a protein. These models can elucidate key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts between the compound and the amino acid residues of the protein. While this provides an indirect assessment of how the compound might interfere with protein-DNA interactions, further studies are needed to computationally model the direct binding of 3-Anilino-2,6-dimethylpyrimidin-4(3H)-one with DNA.

Mechanistic Insights into Enzyme Inhibition (e.g., Kinase Inhibition)

Computational studies, particularly molecular docking, have provided significant mechanistic insights into how anilinopyrimidine derivatives, a class to which 3-Anilino-2,6-dimethylpyrimidin-4(3H)-one belongs, can act as enzyme inhibitors, with a primary focus on protein kinases. These studies reveal that the anilinopyrimidine scaffold is a privileged structure for targeting the ATP-binding site of kinases.

Molecular docking simulations of various anilinopyrimidine analogues into the active sites of kinases like Epidermal Growth Factor Receptor (EGFR), Fibroblast Growth Factor Receptor 4 (FGFR4), and Cyclin-Dependent Kinases (CDKs) consistently show a common binding mode. tandfonline.comnih.govnih.gov The pyrimidine ring typically forms one or more hydrogen bonds with the "hinge" region of the kinase, a critical interaction that mimics the binding of the adenine moiety of ATP. The aniline (B41778) group generally extends into a hydrophobic pocket, and substituents on this ring can form additional interactions that enhance binding affinity and selectivity.

For instance, in studies of anilinopyrimidines as EGFR T790M mutant inhibitors, docking revealed key hydrogen bond interactions with amino acid residues such as LEU718 and ALA743 in the kinase's active site. researchgate.net Similarly, docking of 2-amino-4,6-dimethylpyrimidin-5-ol (B2365353) derivatives into FGFR4 highlighted how the dimethylpyrimidine core can be crucial for selective inhibition, with the methyl groups potentially causing steric clashes in the active sites of other FGFR family members, thus conferring selectivity. nih.gov

The table below summarizes representative findings from molecular docking studies of anilinopyrimidine derivatives with various kinase targets, illustrating the common interaction patterns and binding energies.

| Kinase Target | Key Interacting Residues | Predicted Binding Affinity/Score | Reference |

| EGFR T790M | LEU718, LEU844, ALA743, VAL726 | -75 to -94 kcal/mol (Plant Score) | tandfonline.comresearchgate.net |

| CDK2 | Gln85, Lys89, Asp145 | Not specified | nih.gov |

| TNNi3K | Not specified in detail | IC50 = 25 nM (for a related compound) | mdpi.com |

These computational insights are invaluable for understanding the molecular basis of kinase inhibition by this class of compounds and for guiding the rational design of more potent and selective inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Studies

Development of Predictive Models for Molecular Design

Quantitative Structure-Activity Relationship (QSAR) studies have been instrumental in developing predictive models for the design of novel pyrimidine-based molecules with desired biological activities. These models establish a mathematical relationship between the structural properties of a series of compounds and their biological activities, enabling the prediction of the activity of new, unsynthesized molecules.

Both 2D-QSAR and 3D-QSAR approaches have been applied to pyrimidine derivatives. acs.orgnih.gov In 2D-QSAR, descriptors are calculated from the 2D representation of the molecule, while 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) use 3D structural information. nih.gov

The development of a robust QSAR model typically involves the following steps:

Data Set Selection: A series of compounds with a common scaffold and a range of biological activities is chosen.

Descriptor Calculation: A large number of molecular descriptors (e.g., electronic, steric, hydrophobic, topological) are calculated for each molecule.

Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN) are used to build a model that correlates the descriptors with the biological activity. nih.gov

Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques. Key statistical parameters include the squared correlation coefficient (R²) for the training set and the squared predictive correlation coefficient (Q²) for the test set. acs.orgnih.gov

For example, a 3D-QSAR study on thiopyranopyrimidine derivatives as EGFR inhibitors resulted in a CoMFA model with a q² of 0.765 and an r² of 0.965, and a CoMSIA model with a q² of 0.875 and an r² of 0.956, indicating high predictive ability. nih.gov Such validated models can then be used to virtually screen new compound libraries or to guide the modification of existing compounds to enhance their activity.

Identification of Structural Descriptors Influencing Molecular Interactions

A key outcome of QSAR studies is the identification of specific structural features or physicochemical properties (descriptors) that are critical for the biological activity of a compound. This information provides valuable insights into the molecular interactions between the ligand and its target.

QSAR studies on pyrimidine and dihydropyrimidinone derivatives have identified several important descriptors:

Topological and Autocorrelated Descriptors: Studies on dihydropyrimidinone derivatives as potential anticancer agents have shown the importance of topological and autocorrelated descriptors in influencing their activity. nih.gov

Hydrophobic and Electronic Properties: In a group-based QSAR model for anticancer pyrimidine derivatives, hydrophobic (SLogP) and electronic (ChiV) descriptors were found to contribute positively to the activity. journalwjbphs.com

Steric and Electrostatic Fields (in 3D-QSAR): CoMFA and CoMSIA models generate contour maps that visualize the regions around the molecule where steric bulk, positive or negative electrostatic potential, hydrophobicity, and hydrogen bond donor/acceptor properties are favorable or unfavorable for activity. For instance, in a 3D-QSAR study of aminopyrimidinyl pyrazole analogs, these maps provided crucial information for designing new, more potent inhibitors. mdpi.com

The following table summarizes some of the key structural descriptors that have been identified as influential in QSAR studies of pyrimidine-related compounds.

| Descriptor Type | Specific Descriptor Example | Influence on Activity | Reference |

| Topological | Autocorrelation descriptors | Important for anticancer activity | nih.gov |

| Hydrophobic | SLogP (log of the partition coefficient) | Positive correlation with anticancer activity | journalwjbphs.com |

| Electronic | ChiV (a valence connectivity index) | Positive correlation with anticancer activity | journalwjbphs.com |

| 3D-QSAR Fields | Steric, Electrostatic, Hydrophobic | Defines favorable and unfavorable regions for substitution | nih.govmdpi.com |

By understanding which descriptors are most influential, medicinal chemists can make more informed decisions in the design of new analogs of 3-Anilino-2,6-dimethylpyrimidin-4(3H)-one to optimize their molecular interactions and biological efficacy.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations are powerful computational tools used to study the flexibility, stability, and dynamic behavior of molecules like 3-Anilino-2,6-dimethylpyrimidin-4(3H)-one, both in isolation and in complex with their biological targets.

Conformational analysis aims to identify the low-energy, stable conformations of a molecule. This is crucial because the biological activity of a compound is often dependent on its ability to adopt a specific conformation to fit into the binding site of a target protein. For anilinopyrimidine derivatives, the relative orientation of the aniline and pyrimidine rings is a key conformational feature. Studies on related 4-anilinoquinazolines have highlighted the importance of a relatively flat molecular conformation for kinase inhibition. mdpi.com

Molecular dynamics simulations provide a time-resolved view of the molecular system, allowing researchers to observe the dynamic interactions between a ligand and its receptor. An MD simulation can reveal:

The stability of the ligand-protein complex over time.

The key amino acid residues that form stable interactions with the ligand.

The conformational changes that may occur in both the ligand and the protein upon binding.

The role of water molecules in mediating ligand-protein interactions.

For example, a study on the binding selectivity of 2-anilino-4-(thiazol-5-yl)-pyrimidines to CDK2 and CDK7 used MD simulations to understand the structural basis for selective inhibition. nih.govresearchgate.net The simulations, combined with binding free energy calculations, helped to identify key residues that mediate ligand-protein interactions through hydrogen bonding and van der Waals forces, explaining the observed selectivity. nih.gov Similarly, MD simulations of pyrazolo[3,4-d]pyrimidinone derivatives in the active site of cyclooxygenase-2 (COX-2) were used to evaluate their binding interactions and stability, corroborating in vitro findings. mdpi.com These computational approaches are essential for a deeper understanding of the dynamic nature of molecular recognition and for refining the design of new inhibitors based on the 3-Anilino-2,6-dimethylpyrimidin-4(3H)-one scaffold.

Reactivity Profiles and Mechanistic Studies of 3 Anilino 2,6 Dimethylpyrimidin 4 3h One

Reaction Pathways and Transformation Mechanisms

The formation and subsequent reactions of 3-Anilino-2,6-dimethylpyrimidin-4(3H)-one are dictated by fundamental mechanistic principles of heterocyclic chemistry.

Investigation of Nucleophilic Aromatic Substitution Mechanisms

The linkage between the aniline (B41778) and pyrimidine (B1678525) moieties is often forged through a nucleophilic aromatic substitution (SNAr) pathway. This type of reaction is characteristic of electron-deficient aromatic and heteroaromatic systems. In a typical synthesis, a pyrimidine ring bearing a suitable leaving group, such as a halogen at the 2- or 4-position, serves as the electrophile. rsc.orgrsc.orgrsc.org

The mechanism proceeds in two principal steps:

Nucleophilic Attack: The nitrogen atom of the aniline derivative, acting as a nucleophile, attacks the electron-deficient carbon atom on the pyrimidine ring that bears the leaving group. This leads to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. rsc.orgwikipedia.org The electron-withdrawing nature of the pyrimidine ring's nitrogen atoms is crucial for stabilizing this intermediate.

Leaving Group Elimination: The aromaticity of the pyrimidine ring is restored through the elimination of the leaving group (e.g., a chloride ion).

This SNAr reaction is a powerful method for creating C-N bonds in heteroaromatic systems and is frequently employed in the synthesis of anilinopyrimidine derivatives. rsc.org The reaction can often be promoted by heat or catalysis, with microwave-assisted synthesis being an effective modern technique for accelerating such transformations. rsc.org

Elucidation of Cyclization and Rearrangement Mechanisms

The pyrimidinone core of the title compound is formed via an intramolecular cyclization reaction. The final ring-closing step is typically the culmination of a sequence of reactions, often following a Michael addition or a condensation pathway, where an acyclic precursor cyclizes to form the stable six-membered heterocyclic ring. researchgate.netnih.gov

Furthermore, aminopyrimidine systems are known to undergo characteristic rearrangements, most notably the Dimroth rearrangement. wikipedia.orgnih.gov This isomerization involves the interchange of endocyclic and exocyclic heteroatoms. For N-substituted iminopyrimidines, a close analogue to the title compound's structure, the mechanism generally involves the following sequence:

Nucleophilic Addition: A hydroxide (B78521) ion or other nucleophile adds to the C4 position, initiating ring opening.

Ring Opening: The pyrimidine ring opens to form an acyclic intermediate.

Intramolecular Rotation and Re-cyclization: The intermediate undergoes conformational changes, allowing the exocyclic nitrogen to attack a different electrophilic carbon, leading to the formation of a new ring system. rsc.orgrsc.org

This rearrangement is influenced by factors such as pH and the electronic nature of substituents on the ring. nih.gov While not always favorable, it represents a fundamental transformation pathway that must be considered in the chemistry of N-substituted aminopyrimidines.

Detailed Mechanisms of Multi-Component Reactions

Multi-component reactions (MCRs) provide an efficient and atom-economical route to complex heterocyclic structures like pyrimidinones (B12756618) from simple, readily available starting materials. researchgate.netnih.gov The synthesis of the 2,6-dimethylpyrimidin-4(3H)-one core can be envisioned through a Biginelli-type reaction or a related MCR. A plausible mechanism involves three main stages: tandfonline.comrsc.org

Knoevenagel Condensation: An initial reaction between an aldehyde and an active methylene (B1212753) compound (e.g., ethyl acetoacetate) forms an electron-deficient alkene intermediate.

Michael Addition: An amidine or a related nitrogenous nucleophile adds to the alkene intermediate in a conjugate addition fashion.

Cyclization and Dehydration: The intermediate generated from the Michael addition undergoes an intramolecular cyclization, where a nitrogen atom attacks a carbonyl group, followed by dehydration to yield the final aromatic pyrimidinone ring system.

The use of catalysts, such as Lewis acids or solid bases, can significantly enhance the efficiency and yield of these reactions. tandfonline.com

| MCR Mechanistic Step | Description | Key Intermediates |

| Step 1 | Knoevenagel Condensation | Electron-deficient alkene |

| Step 2 | Michael Addition | Acyclic adduct |

| Step 3 | Cyclization/Dehydration | Dihydropyrimidinone |

Role as a Key Intermediate in Organic Synthesis

The 3-Anilino-2,6-dimethylpyrimidin-4(3H)-one scaffold is a valuable intermediate in the construction of more complex, often biologically active, molecules. Its structure provides multiple points for diversification, making it an attractive core for combinatorial chemistry and drug discovery programs.

For instance, closely related 2-amino-4,6-dimethylpyrimidin-5-ol (B2365353) derivatives have been utilized as the central scaffold for the development of selective fibroblast growth factor receptor 4 (FGFR4) inhibitors for potential use in treating hepatocellular carcinoma. nih.gov In such syntheses, the aminopyrimidinol core serves as a rigid platform onto which various substituted aryl groups are attached, allowing for the fine-tuning of biological activity. The title compound serves a similar purpose, where the anilino group can be further functionalized or the pyrimidine ring can be elaborated to build larger, more complex molecular architectures.

Chemical Transformations and Derivatization Reactivity

The reactivity of 3-Anilino-2,6-dimethylpyrimidin-4(3H)-one allows for a wide range of chemical transformations and derivatizations, enabling the synthesis of diverse compound libraries. The primary sites of reactivity include the exocyclic amino group, the aromatic aniline ring, and the methyl groups of the pyrimidine core.

Reactions at the Anilino Group: The N-H bond of the anilino linker can undergo reactions such as alkylation, acylation, and sulfonylation to introduce various substituents.

Electrophilic Aromatic Substitution: The aniline ring, being activated by the amino group, is susceptible to electrophilic aromatic substitution (e.g., halogenation, nitration, Friedel-Crafts reactions), primarily at the ortho and para positions.

Reactions of the Methyl Groups: The methyl groups at the C2 and C6 positions can potentially be functionalized through condensation reactions with aldehydes or other electrophiles after deprotonation with a strong base.

Modification of the Pyrimidine Core: The pyrimidine ring itself can be further modified. For example, related 4,6-dimethylpyrimidine-2-thiol (B7761162) derivatives undergo S-alkylation to produce a variety of 2-thiosubstituted pyrimidines, which can be precursors to other functional groups. researchgate.net

Below is a table summarizing potential derivatization reactions based on the known reactivity of this class of compounds.

| Reaction Site | Reaction Type | Reagents | Potential Products |

| Anilino N-H | Alkylation | Alkyl halides (e.g., CH₃I) | N-alkylated anilino derivatives |

| Anilino N-H | Acylation | Acyl chlorides (e.g., Acetyl chloride) | N-acylated anilino derivatives |

| Aniline Ring | Bromination | Bromine (Br₂) | Bromo-substituted aniline derivatives |

| Aniline Ring | Nitration | Nitric Acid/Sulfuric Acid | Nitro-substituted aniline derivatives |

| Pyrimidine Core | Thionation | Lawesson's Reagent | Thione derivative |

These transformations highlight the compound's utility as a versatile building block for creating a broad spectrum of derivatives with potentially novel chemical and biological properties. researchgate.netresearchgate.net

Advanced Research Applications and Future Perspectives of Pyrimidinone Derivatives

Development of Novel Chemical Probes for Biological Systems

Chemical probes are small molecules used to study and manipulate biological systems and are essential tools for understanding protein function and cellular pathways. The pyrimidinone scaffold is a well-established pharmacophore found in numerous biologically active compounds, including those with anticancer properties. nih.gov For instance, series of novel substituted pyrimidinones (B12756618) and fused pyrimidinones have demonstrated potent cytotoxic activity against human breast adenocarcinoma (MCF-7) cell lines. nih.gov Furthermore, specific 2-anilinopyrimidine derivatives have been developed as potent inhibitors of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. nih.gov

Given this background, 3-Anilino-2,6-dimethylpyrimidin-4(3H)-one represents a promising starting point for the development of novel chemical probes. Its structure can be systematically modified to explore structure-activity relationships (SAR) and to develop potent and selective binders for specific biological targets. By incorporating reporter tags (e.g., fluorescent dyes or biotin) onto the scaffold, researchers can design probes for use in a variety of applications, including:

Target Identification and Validation: Probes can be used to identify the cellular targets of bioactive compounds.

Imaging: Fluorescently-labeled probes can visualize the subcellular localization of target proteins.

Assay Development: Probes can be used to develop high-throughput screening assays to discover new modulators of a target protein.

The development of probes based on the 3-Anilino-2,6-dimethylpyrimidin-4(3H)-one scaffold could provide valuable tools for dissecting the complex biological pathways implicated in diseases like cancer.

Scaffold Design for Combinatorial Chemistry and Compound Library Generation

The pyrimidine (B1678525) skeleton is highly amenable to chemical modification, making it an ideal scaffold for combinatorial chemistry and the generation of large, diverse compound libraries. mdpi.com The structure of 3-Anilino-2,6-dimethylpyrimidin-4(3H)-one offers several points for diversification:

The Anilino Moiety: The phenyl ring can be substituted with a wide array of functional groups to probe interactions with target proteins.

The Pyrimidinone Core: The methyl groups at the 2- and 6-positions can be replaced with other alkyl or aryl groups.

The N-Anilino Linker: The nitrogen atom provides a potential point for further functionalization.

By systematically varying these substituents, vast libraries of analogues can be synthesized. This approach is instrumental in drug discovery for the rapid identification and optimization of lead compounds. The synthesis of 2-anilinopyrimidines has been achieved through methods like the aromatic nucleophilic substitution of halogenated pyrimidines with various anilines, a process that can be adapted for library generation. rsc.orgrsc.org The resulting libraries can be screened against a panel of biological targets to identify compounds with desired activities.

Explorations in Materials Science for Advanced Material Development

While the primary focus of pyrimidinone research has been in the biomedical field, their unique chemical structures suggest potential applications in materials science. Heterocyclic compounds containing aromatic rings and nitrogen atoms, such as 3-Anilino-2,6-dimethylpyrimidin-4(3H)-one, can exhibit interesting photophysical and electronic properties.

Potential, though currently underexplored, research avenues include:

Organic Electronics: The planar, electron-rich structure of the pyrimidinone core could be exploited in the design of organic semiconductors or light-emitting diodes (OLEDs).

Functional Polymers: Pyrimidinone derivatives could be incorporated as monomers into polymers to create materials with novel thermal, mechanical, or optical properties.

Sensors: The ability of the nitrogen and oxygen atoms to coordinate with metal ions could be harnessed to develop chemical sensors.

This area represents a nascent field for pyrimidinone chemistry, offering exciting opportunities for the development of next-generation materials. Further investigation into the fundamental material properties of 3-Anilino-2,6-dimethylpyrimidin-4(3H)-one and its derivatives is warranted.

Emerging Methodologies in Pyrimidinone Research

Recent technological advancements are revolutionizing how chemical research is conducted. Flow chemistry and artificial intelligence are two such methodologies that are significantly impacting the synthesis and design of pyrimidinone derivatives.

Flow chemistry, or continuous-flow synthesis, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers several advantages over traditional batch synthesis, including enhanced safety, improved reaction control, higher yields, and scalability. researchgate.net

The synthesis of pyrimidinone derivatives has been shown to benefit significantly from flow chemistry. For example, fused pyrimidinone derivatives have been synthesized in minutes with yields up to 96% using a high-temperature, high-pressure continuous flow reactor. acs.org In another instance, the reaction time for producing pyrazolopyrimidinone (B8486647) derivatives was drastically reduced from 9 hours in a batch process to just 16 minutes under flow conditions. mdpi.com

| Parameter | Traditional Batch Synthesis | Flow Chemistry Synthesis | Reference |

|---|---|---|---|

| Reaction Time | Hours (e.g., 9 hours) | Minutes (e.g., 16 minutes) | mdpi.com |

| Yield | Variable, often lower | Generally higher (e.g., up to 96%) | acs.org |

| Safety | Handling of potentially hazardous intermediates | Improved safety due to smaller reaction volumes and better containment | mdpi.com |

| Scalability | Can be challenging | Easier to scale up by running the system for longer | researchgate.net |

These examples underscore the power of flow chemistry to accelerate the synthesis of 3-Anilino-2,6-dimethylpyrimidin-4(3H)-one and its analogues, facilitating rapid library generation for screening purposes.

Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery and molecular design. mdpi.com These computational tools can analyze vast datasets to identify patterns, predict molecular properties, and generate novel chemical structures with desired characteristics. astrazeneca.comnih.gov

In the context of pyrimidinone research, AI and ML can be applied in several ways:

Predictive Modeling: Machine learning models, such as graph neural networks, can be trained to predict the biological activity, toxicity, and pharmacokinetic properties of pyrimidinone derivatives, allowing researchers to prioritize which compounds to synthesize and test. astrazeneca.comnih.gov

De Novo Design: Generative AI models can design entirely new pyrimidinone-based molecules that are optimized for a specific biological target or property profile. nih.gov

Lead Optimization: AI can help capture the "chemical intuition" of experienced medicinal chemists to make the lead optimization process more efficient by scoring and ranking potential drug candidates. sciencelink.net

| AI/ML Application | Description | Potential Impact on Pyrimidinone Research | Reference |

|---|---|---|---|

| Predictive Property Modeling | Using models like graph neural networks to forecast molecular properties (e.g., efficacy, safety). | Enables smarter, data-driven decisions on which analogues of 3-Anilino-2,6-dimethylpyrimidin-4(3H)-one to pursue. | astrazeneca.com |

| Generative Chemistry | Employing generative algorithms combined with reinforcement learning to create novel molecular structures with predefined properties. | Efficiently explores uncharted chemical space to design innovative pyrimidinone derivatives. | nih.gov |

| Implicit Scoring Models | Training models on chemists' choices to capture and formalize "chemical intuition" for ranking new molecules. | Accelerates the lead optimization phase by automating the initial assessment of new pyrimidinone candidates. | sciencelink.net |

| Autonomous Molecular Design | Integrating AI with physics-based simulations in a closed-loop system to iteratively design and optimize molecules. | Radically accelerates the entire design-test-learn cycle for developing therapeutic pyrimidinones. | nih.gov |

By integrating AI and ML into the research workflow, the design and development of novel pyrimidinone derivatives can be made significantly faster and more cost-effective.

Future Research Directions for 3-Anilino-2,6-dimethylpyrimidin-4(3H)-one and its Analogues

While direct research on 3-Anilino-2,6-dimethylpyrimidin-4(3H)-one is not extensively documented, its structure represents a fertile ground for future investigation based on the broader potential of the pyrimidinone class. Future research should focus on a multi-pronged approach that leverages the compound's potential as a versatile scaffold and integrates modern chemical technologies.

Key future directions include:

Systematic Library Synthesis and Screening: Utilize efficient synthetic methods, such as flow chemistry, to generate a comprehensive library of analogues of 3-Anilino-2,6-dimethylpyrimidin-4(3H)-one. This library should then be subjected to high-throughput screening against a diverse range of biological targets (e.g., kinases, proteases) to uncover novel biological activities.

Development as Chemical Probes: Based on screening hits, select potent and selective compounds for development into chemical probes by appending appropriate tags. These probes would be invaluable for studying fundamental biological processes.

AI-Guided Molecular Design: Employ generative AI models to design a next-generation virtual library of pyrimidinone derivatives with optimized drug-like properties. Use predictive models to prioritize candidates for synthesis, creating a highly efficient discovery pipeline.

Exploration of Material Properties: Initiate fundamental studies into the photophysical and electronic properties of 3-Anilino-2,6-dimethylpyrimidin-4(3H)-one and its derivatives. This foundational work could pave the way for novel applications in materials science, such as in organic electronics or sensor technology.

By pursuing these research avenues, the full potential of 3-Anilino-2,6-dimethylpyrimidin-4(3H)-one as a valuable chemical entity can be unlocked, leading to new discoveries in both medicine and materials science.

Q & A

Q. Q: What are the established synthetic routes for 3-anilino-2,6-dimethylpyrimidin-4(3H)-one, and how can reaction yields be optimized?

A: The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, reacting 2,6-dimethylpyrimidin-4(3H)-one with an aniline derivative under acidic or basic conditions can introduce the anilino group. Key parameters include:

- Catalyst selection : Acid catalysts (e.g., HCl) or base catalysts (e.g., KOH) influence reaction rates and regioselectivity .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol or methanol facilitates crystallization .

- Temperature control : Reflux conditions (~80–100°C) improve reaction completion but may require monitoring to avoid decomposition.

Yield optimization : Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) typically achieves >85% purity. Purity discrepancies (e.g., 95% vs. analytical-grade) often stem from residual solvents or unreacted starting materials .

Advanced Structural Elucidation

Q. Q: How can X-ray crystallography and spectroscopic methods resolve ambiguities in the structural assignment of 3-anilino-2,6-dimethylpyrimidin-4(3H)-one?

A:

- X-ray crystallography : Single-crystal diffraction (using SHELX software) confirms the planar pyrimidinone core and substituent orientations. For example, bond angles and torsion angles between the anilino group and pyrimidine ring validate steric effects .

- Spectroscopic analysis :

- ¹H/¹³C NMR : Methyl protons at δ 2.1–2.3 ppm (singlets) and aromatic protons (δ 6.8–7.5 ppm) distinguish substituents.

- IR spectroscopy : Stretching vibrations at ~1670 cm⁻¹ (C=O) and ~3300 cm⁻¹ (N-H) confirm functional groups .

Data contradictions : Impurities (e.g., regioisomers) may cause split peaks in NMR; HPLC-MS (ESI+) with m/z 216.1 [M+H]⁺ ensures molecular identity .

Biological Activity and Mechanism

Q. Q: What in vitro assays are suitable for evaluating the dihydrofolate reductase (DHFR) inhibitory activity of this compound?

A:

- Enzyme inhibition assays : Measure IC₅₀ values via UV-Vis spectroscopy by tracking NADPH oxidation at 340 nm. Competitive inhibition kinetics (Lineweaver-Burk plots) differentiate binding modes .

- Cell-based assays : Antiproliferative activity in cancer cell lines (e.g., MCF-7) using MTT assays. Compare dose-response curves (10–100 μM) to methotrexate as a positive control.

Note : Structural analogs with electron-withdrawing groups on the anilino ring show enhanced DHFR affinity due to improved π-π stacking .

Computational Modeling and SAR

Q. Q: How can molecular docking studies guide the design of derivatives with improved binding to target enzymes?

A:

- Software tools : AutoDock Vina or Schrödinger Suite for docking into DHFR (PDB: 1U72). Key interactions:

- Hydrogen bonding between pyrimidinone C=O and Arg22.

- Hydrophobic contacts with Phe34 and Leu20.

- SAR insights :

Analytical Contradictions and Troubleshooting

Q. Q: How to address discrepancies between theoretical and observed melting points or spectral data?

A: Common issues include:

- Polymorphism : Different crystal forms (e.g., anhydrous vs. hydrated) alter melting points. Thermogravimetric analysis (TGA) identifies hydrate loss .

- Impurity interference : HPLC-DAD (λ = 254 nm) detects by-products; recrystallization from toluene/hexane removes non-polar impurities .

- Solvent residues : ¹H NMR peaks at δ 1.1–1.2 ppm (hexane) or δ 2.5 ppm (DMSO) indicate incomplete drying.

Green Chemistry Approaches

Q. Q: What solvent-free or catalytic methods can reduce waste in the synthesis of this compound?

A:

- Mechanochemical synthesis : Ball-milling 2,6-dimethylpyrimidin-4(3H)-one with aniline derivatives in the presence of K₂CO₃ achieves ~75% yield without solvents .

- Biocatalysis : Laccase-mediated coupling (pH 5–6, 30°C) offers regioselective amination but requires optimization for electron-deficient anilines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.